Galactinoldihydrate
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Overview
Description
Galactinol dihydrate: is a crystalline form of galactinol, which is an α-galactoside of inositol. It is a disaccharide composed of α-D-galactose and myo-inositol. This compound is known for its role in the biosynthesis of raffinose family oligosaccharides (RFOs), which are important for plant stress tolerance and carbohydrate storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galactinol dihydrate can be synthesized through a galactosyltransferase-catalyzed reaction. This involves the transfer of a galactosyl group from uridine diphosphate galactose (UDP-galactose) to myo-inositol . The reaction conditions typically require a controlled environment with specific temperature and pH to ensure the efficiency of the enzyme.
Industrial Production Methods: Industrial production of galactinol dihydrate involves the extraction from natural sources such as sugar beets. The process includes purification steps to isolate the compound in its crystalline form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Galactinol dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups of the inositol ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions include various galactosylated derivatives and inositol phosphates, which have significant biological activities .
Scientific Research Applications
Chemistry: In chemistry, galactinol dihydrate is used as a galactosyl donor in the synthesis of raffinose family oligosaccharides. It is also used in studying carbohydrate metabolism and glycosylation processes .
Biology: In biological research, galactinol dihydrate is studied for its role in plant stress tolerance. It regulates the expression of defense-related genes and helps plants cope with biotic and abiotic stresses .
Medicine: In medicine, galactinol dihydrate is explored for its potential antioxidant properties. It can scavenge hydroxyl radicals and protect cells from oxidative damage .
Industry: In the industrial sector, galactinol dihydrate is used in the production of functional foods and dietary supplements due to its beneficial effects on health .
Mechanism of Action
Galactinol dihydrate exerts its effects through its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. The enzyme galactinol synthase catalyzes the transfer of a galactosyl group from UDP-galactose to myo-inositol, forming galactinol. This compound then participates in the synthesis of raffinose and other oligosaccharides, which play crucial roles in plant stress tolerance and carbohydrate storage .
Comparison with Similar Compounds
Raffinose: Another member of the raffinose family oligosaccharides, composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit.
Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.
Uniqueness: Galactinol dihydrate is unique due to its role as a precursor in the biosynthesis of raffinose family oligosaccharides. Its ability to regulate stress-related genes and protect plants from oxidative damage sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H26O13 |
---|---|
Molecular Weight |
378.33 g/mol |
IUPAC Name |
(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;;/m1../s1 |
InChI Key |
HGCURVXTXVAIIR-FMQVHOFPSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O |
Origin of Product |
United States |
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